tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

Description

Molecular Architecture

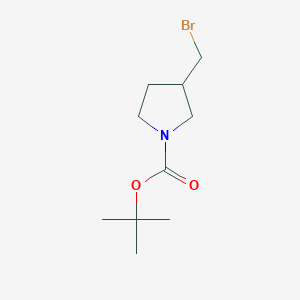

The molecular structure of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate represents a complex heterocyclic system characterized by specific functional group arrangements that define its chemical behavior. The compound consists of a five-membered pyrrolidine ring as the central structural element, with strategic substitutions that enhance its synthetic utility. The pyrrolidine core provides nitrogen-containing heterocyclic foundation that contributes to the compound's biological activity potential and reactivity profile.

The structural framework incorporates a tert-butoxycarbonyl protecting group attached to the nitrogen atom of the pyrrolidine ring, serving as a critical functional element for synthetic applications. This protecting group enables selective reactions at other positions while maintaining the integrity of the nitrogen center. The tert-butyl ester moiety exhibits steric bulk that influences the compound's conformational preferences and reaction selectivity patterns.

At the 3-position of the pyrrolidine ring, a bromomethyl substituent provides the primary reactive site for nucleophilic substitution reactions. The bromine atom functions as an excellent leaving group, facilitating various synthetic transformations that extend the compound's utility in medicinal chemistry applications. The positioning of this bromomethyl group creates specific stereochemical considerations that impact the overall three-dimensional structure and reactivity.

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the precise structural arrangement of functional groups. The molecular connectivity follows a specific pattern where the carboxylate ester links the tert-butyl group to the pyrrolidine nitrogen, while the bromomethyl substituent extends from the ring carbon at position 3.

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNGQGISAMHLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647085 | |

| Record name | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305329-97-9 | |

| Record name | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate typically involves the bromination of a suitable pyrrolidine derivative. One common method is the bromination of tert-Butyl 3-methylpyrrolidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Reduction: Formation of tert-Butyl 3-methylpyrrolidine-1-carboxylate.

Oxidation: Formation of corresponding carbonyl compounds.

Scientific Research Applications

Synthetic Chemistry

Role as a Building Block

This compound is widely recognized for its utility in synthetic chemistry. It acts as an intermediate in the synthesis of complex organic molecules, facilitating the creation of various chemical structures. Its bromomethyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions.

Case Study: Synthesis of Pharmaceutical Compounds

In a study focused on synthesizing novel antiviral agents, tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate was utilized to construct key intermediates, demonstrating its effectiveness in developing compounds with enhanced biological activity .

Drug Development

Targeting Biological Pathways

The compound plays a crucial role in drug development, particularly in designing molecules that can interact with specific biological targets. Its structure allows for modifications that enhance therapeutic efficacy against various diseases.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. One study indicated that these compounds induced apoptosis in cancer cell lines more effectively than traditional chemotherapeutics .

Material Science

Formulation of Specialty Polymers

In material science, this compound is used to formulate specialty polymers. Its incorporation into polymer matrices results in materials with improved durability and resistance to environmental factors.

Case Study: Polymer Development

A recent project explored the integration of this compound into polymer systems aimed at enhancing mechanical properties and thermal stability, showcasing its potential in advanced material applications .

Biochemistry

Enzyme Interaction Studies

The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways. Its ability to modify enzyme activity provides insights into cellular functions and disease mechanisms.

Case Study: Enzyme Inhibition Research

Studies have demonstrated that this compound can act as an inhibitor for enzymes involved in metabolic pathways, highlighting its relevance in understanding metabolic disorders .

Chemical Education

Demonstration of Organic Synthesis Techniques

In educational settings, this compound is often included in laboratory curricula to teach students about organic synthesis techniques. It serves as an example of how functional groups can influence reactivity and product formation.

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is primarily based on its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Detailed Analysis

tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate

- Structure : A brominated aryl group replaces the bromomethyl, introducing aromatic reactivity.

- Reactivity : The bromine on the phenyl ring facilitates coupling reactions (e.g., Suzuki) rather than alkylation. Steric hindrance from the aryl group may slow nucleophilic attacks compared to bromomethyl .

- Applications : Used in constructing biaryl motifs for drug scaffolds.

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

- Structure : A two-carbon bromoethyl chain increases flexibility.

- Reactivity : The extended chain may reduce steric strain, enhancing SN2 reactivity compared to bromomethyl. However, longer chains can lead to side reactions like elimination .

- Applications: Intermediate in synthesizing β-amino alcohols or extended alkylamines.

(S)-tert-Butyl 3-formylpyrrolidine-1-carboxylate

- Structure : The formyl group enables nucleophilic additions (e.g., Grignard reactions).

- Reactivity : Chiral center at 3-position supports asymmetric synthesis. The aldehyde is prone to oxidation, requiring anhydrous conditions .

- Applications : Precursor for hydroxamic acids or Schiff bases in medicinal chemistry.

(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate

- Structure: The amino group introduces nucleophilicity.

- Reactivity : Participates in amide bond formation or reductive alkylation. The Boc group protects the amine during multi-step syntheses .

- Applications : Key building block for peptidomimetics or kinase inhibitors.

tert-Butyl 3-(boronate ester)pyrrolidine-1-carboxylate

Biological Activity

tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its structural features, which suggest potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 276.17 g/mol. The compound features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromomethyl group can act as an electrophile, allowing for nucleophilic attack by biological molecules such as proteins or nucleic acids, potentially leading to covalent modifications that alter their function .

Potential Interaction Pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds at active sites.

- Receptor Modulation : It could modulate receptor activity by binding to allosteric sites, affecting downstream signaling pathways.

Biological Activity Data

Research has indicated that compounds with similar structures often exhibit significant biological properties. While specific data on this compound is limited, derivatives of pyrrolidine are known for their roles in pharmacology, including potential anti-inflammatory and analgesic effects.

Summary of Biological Activities:

Case Studies

Several studies have explored the biological activities of pyrrolidine derivatives, providing insights into the potential effects of this compound:

- Antibacterial Activity : A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

- Anti-inflammatory Effects : Research indicated that certain pyrrolidine derivatives showed greater anti-inflammatory activity than standard treatments, hinting at the therapeutic potential of compounds like this compound .

- Enzyme Mechanisms : Investigations into enzyme-ligand interactions revealed that similar compounds could effectively bind to target proteins, influencing their activity and stability.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via functionalization of the pyrrolidine ring. A standard approach involves bromination of a pre-existing hydroxymethyl or aminomethyl group on the pyrrolidine scaffold. For example, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to generate a mesylate intermediate, which is subsequently displaced by bromide ions (e.g., NaBr or KBr) . Reaction conditions (e.g., 0–20°C, inert atmosphere) and stoichiometric ratios of reagents are critical for minimizing side reactions.

Q. How is the stereochemical integrity of the bromomethyl group maintained during synthesis?

Stereochemical control is achieved using enantiomerically pure starting materials. For instance, (R)-configured precursors (e.g., (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate) ensure retention of configuration during bromination. Reaction conditions such as low temperatures (0°C) and anhydrous solvents prevent racemization. Characterization via chiral HPLC or optical rotation ([α]D) confirms enantiopurity .

Q. What are the recommended storage conditions for this compound?

The compound should be stored in a sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation. Exposure to moisture or heat accelerates decomposition, particularly due to the labile tert-butyloxycarbonyl (Boc) protecting group .

Q. Which spectroscopic techniques are used to characterize this compound?

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH3, 80–85 ppm for quaternary carbon) and bromomethyl resonance (δ ~3.5 ppm for CH2Br, 30–35 ppm for C-Br).

- HRMS : Accurate mass analysis confirms molecular formula (e.g., C11H20BrNO2 requires m/z 285.0632 [M+H]+).

- IR : Stretching frequencies for C=O (Boc group, ~1700 cm⁻¹) and C-Br (~550 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can competing elimination reactions be minimized during bromide substitution?

Elimination to form alkenes is a common side reaction. To suppress this:

Q. What strategies enable selective functionalization of the bromomethyl group in complex systems?

The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., Suzuki couplings, aminations). To achieve selectivity:

Q. How can conflicting NMR data for diastereomeric byproducts be resolved?

Diastereomers arising from incomplete stereocontrol can be distinguished via:

Q. What are the applications of this compound in medicinal chemistry?

The bromomethyl group serves as a versatile handle for late-stage diversification. Examples include:

- Anticancer agents : Conjugation with boronic acids (e.g., via Suzuki coupling) to generate kinase inhibitors.

- PET tracers : Radiolabeling with ¹¹C or ¹⁸F for imaging studies.

- Peptidomimetics : Incorporation into macrocyclic scaffolds targeting protease enzymes .

Q. How do solvent polarity and additives influence reaction outcomes in nucleophilic substitutions?

- Polar solvents (DMF, DMSO) : Enhance nucleophilicity of anions (e.g., azide, cyanide) but may destabilize Boc groups.

- Crown ethers (18-crown-6) : Improve reactivity of inorganic nucleophiles (e.g., KCN) by cation coordination.

- Silver salts (AgNO3) : Facilitate halide exchange (e.g., Br → I) via precipitation of AgBr .

Data Contradictions and Troubleshooting

Q. Why do reported yields for similar bromination reactions vary widely (40–90%)?

Discrepancies arise from:

Q. How to address discrepancies in reported melting points or spectral data?

- Recrystallization : Repurify the compound using a standardized solvent system (e.g., hexane/EtOAc).

- Interlaboratory calibration : Validate NMR spectrometers using certified reference standards (e.g., ethylbenzene).

- Collaborative verification : Cross-check data with independent labs or databases (e.g., PubChem, Reaxys) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.